![molecular formula C12H10ClN3O B14657122 (NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine is a chemical compound that belongs to the class of hydroxylamines It features a pyridine ring substituted with an amino group and a chlorine atom, linked to a phenylmethylidene group through a hydroxylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine typically involves the condensation of 3-amino-6-chloropyridine with benzaldehyde in the presence of hydroxylamine. The reaction is usually carried out under mild conditions, often in an organic solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine moiety can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The pyridine ring and phenylmethylidene group contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-6-chloropyridazine: Similar structure but with a pyridazine ring instead of pyridine.
Zopiclone: Contains a chloropyridinyl group but is structurally more complex and used as a sedative.
Uniqueness
(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxylamine moiety is particularly noteworthy for its ability to form covalent bonds with biological targets, making it a valuable tool in medicinal chemistry .
Eigenschaften
Molekularformel |
C12H10ClN3O |
|---|---|
Molekulargewicht |
247.68 g/mol |
IUPAC-Name |
(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C12H10ClN3O/c13-10-7-6-9(14)12(15-10)11(16-17)8-4-2-1-3-5-8/h1-7,17H,14H2/b16-11+ |
InChI-Schlüssel |
QSNZPWMEJNEOSP-LFIBNONCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N\O)/C2=C(C=CC(=N2)Cl)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=N2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


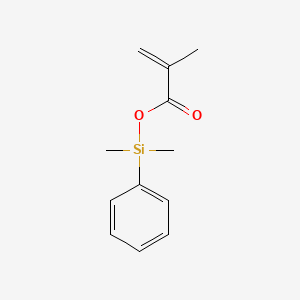
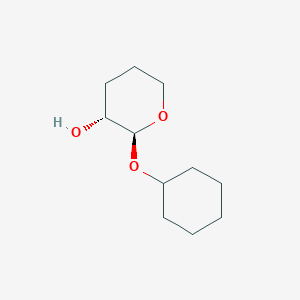
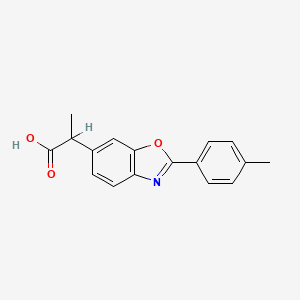
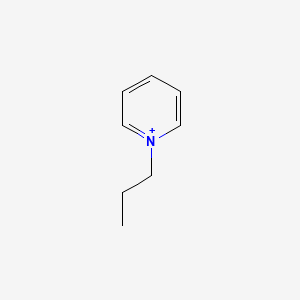
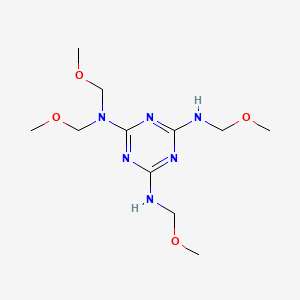
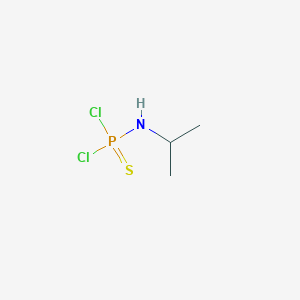
-](/img/structure/B14657079.png)
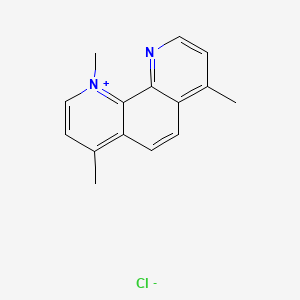
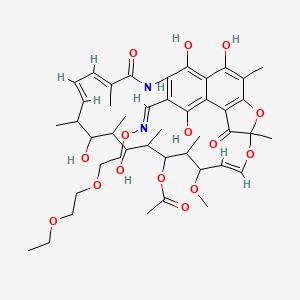
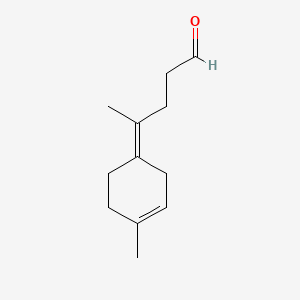
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)


